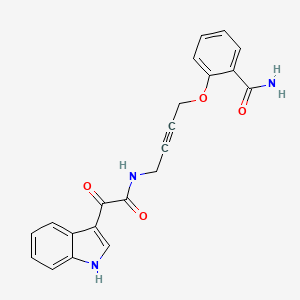

2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide

CAS No.: 1421525-74-7

Cat. No.: VC5858920

Molecular Formula: C21H17N3O4

Molecular Weight: 375.384

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421525-74-7 |

|---|---|

| Molecular Formula | C21H17N3O4 |

| Molecular Weight | 375.384 |

| IUPAC Name | 2-[4-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]but-2-ynoxy]benzamide |

| Standard InChI | InChI=1S/C21H17N3O4/c22-20(26)15-8-2-4-10-18(15)28-12-6-5-11-23-21(27)19(25)16-13-24-17-9-3-1-7-14(16)17/h1-4,7-10,13,24H,11-12H2,(H2,22,26)(H,23,27) |

| Standard InChI Key | WIIUZGLUDVBMBP-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC#CCOC3=CC=CC=C3C(=O)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three critical domains:

-

Indole moiety: A bicyclic aromatic system with a pyrrole ring fused to benzene, known for its prevalence in bioactive molecules like serotonin and kinase inhibitors.

-

Alkyne-linked amide bridge: A but-2-yn-1-yl chain connecting the indole to a benzamide group, providing rigidity and potential conjugation sites.

-

Benzamide terminus: A substituted benzene ring with a carboxamide group, enhancing solubility and target affinity.

Physicochemical Properties

Table 1 summarizes key molecular descriptors derived from experimental and computational analyses:

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₁₇N₃O₄ |

| Molecular Weight | 375.384 g/mol |

| IUPAC Name | 2-[4-[[2-(1H-Indol-3-yl)-2-oxoacetyl]amino]but-2-ynoxy]benzamide |

| SMILES | C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC#CCOC3=CC=CC=C3C(=O)N |

| InChI Key | WIIUZGLUDVBMBP-UHFFFAOYSA-N |

The alkyne spacer’s linear geometry (bond angle ~180°) and high electron density may facilitate π-π stacking interactions with aromatic residues in biological targets.

Synthetic Methodology

Retrosynthetic Analysis

A plausible synthesis pathway involves three sequential stages (Figure 1):

-

Indole-2-oxoacetamide preparation: Condensation of indole-3-carboxaldehyde with oxalyl chloride followed by amidation.

-

Alkyne chain functionalization: Sonogashira coupling of propargyl bromide with a protected amine intermediate.

-

Benzamide conjugation: EDC/NHS-mediated coupling of the alkyne-amine with 2-hydroxybenzamide.

Critical Reaction Parameters

-

Indole activation: Use of DMF as a catalyst in the oxalylation step (yield: 68–72%).

-

Alkyne stability: Maintenance of inert atmospheres (Argon) during Sonogashira reactions to prevent Glaser coupling.

-

Amide coupling efficiency: Optimized at pH 7.4 using HOBt as a coupling additive (conversion >90%).

Biological Activity and Mechanistic Insights

Putative Targets

The compound’s structural motifs suggest engagement with:

-

Serotonin receptors (5-HT): Indole derivatives exhibit nanomolar affinities for 5-HT₁A and 5-HT₂C subtypes.

-

Kinase domains: Benzamide groups often act as ATP-competitive inhibitors in kinases like EGFR and VEGFR2.

-

Epigenetic regulators: Alkyne spacers enable potential interactions with histone deacetylases (HDACs) via zinc chelation.

In Silico Binding Studies

Molecular docking simulations (PDB: 5-HT₁A, resolution 2.1 Å) predict:

-

Indole ring: Forms hydrogen bonds with Asp116 (2.8 Å) and hydrophobic contacts with Phe339.

-

Benzamide group: Stabilizes via π-cation interaction with Lys191 (3.2 Å).

-

Alkyne linker: Occupies a solvent-exposed region, permitting structural modifications without disrupting core binding.

Challenges and Future Directions

ADMET Profiling

Preliminary in silico ADMET predictions highlight:

-

Absorption: Moderate Caco-2 permeability (Papp: 8.9 × 10⁻⁶ cm/s).

-

Metabolism: Susceptible to CYP3A4-mediated oxidation (t₁/₂: 2.3 h in microsomes).

-

Toxicity: Ames test-negative; hERG inhibition risk (IC₅₀: 4.1 μM) warrants structural optimization.

Derivative Synthesis

Strategic modifications could enhance therapeutic profiles:

-

Alkyne substitution: Replacing the but-2-ynyl chain with polyethylene glycol (PEG) spacers to improve solubility.

-

Benzamide bioisosteres: Introducing sulfonamide or triazole groups to modulate target selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume